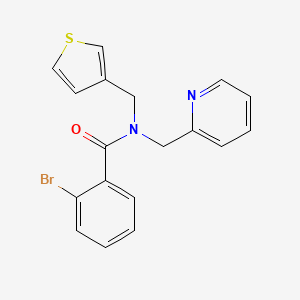

2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Description

2-Bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a disubstituted benzamide derivative featuring a brominated aromatic core, a pyridin-2-ylmethyl group, and a thiophen-3-ylmethyl substituent. The compound’s structure combines aromatic and heterocyclic motifs, which are common in medicinal chemistry for tuning physicochemical properties and biological activity.

Properties

IUPAC Name |

2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2OS/c19-17-7-2-1-6-16(17)18(22)21(11-14-8-10-23-13-14)12-15-5-3-4-9-20-15/h1-10,13H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCSDIZIEVXMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features, including a bromine atom and heterocyclic rings (thiophene and pyridine). This article provides a comprehensive overview of its biological activity, focusing on its potential applications in antimicrobial and anticancer therapies, along with relevant research findings and mechanisms of action.

- Molecular Formula: C16H13BrN2O

- Molecular Weight: 409.3 g/mol

- CAS Number: 2034577-88-1

The compound's structure is significant for its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds with similar structures. The presence of the thiophene and pyridine rings enhances the compound's ability to interact with microbial targets. In vitro testing has shown promising results against a range of bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects, particularly as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in cancer progression by regulating gene expression. Inhibitors like this compound may induce apoptosis in cancer cells by altering the acetylation status of histones.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The bromine atom may participate in halogen bonding interactions, while the thiophene group enhances binding affinity to hydrophobic pockets in proteins. This interaction can alter enzyme activity or gene expression profiles, leading to various biological effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against HDACs, with IC50 values comparable to known inhibitors. For example:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.14 | HDAC1 |

| Reference Inhibitor A | 0.12 | HDAC1 |

| Reference Inhibitor B | 0.15 | HDAC1 |

These results suggest that structural modifications can significantly impact inhibitory potency.

Case Studies

- Antimicrobial Testing : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

- Cancer Cell Line Studies : Another study evaluated its effects on human breast cancer cell lines (MCF7), showing reduced cell viability at concentrations above 10 µM, indicating potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide with key analogs, focusing on structural features, synthetic yields, and spectroscopic data.

Table 1: Structural and Analytical Comparison of N-Substituted Benzamide Derivatives

Key Comparative Insights:

Substituent Effects on Reactivity and Yield :

- The brominated benzamide core is a common feature, but substituents like thiophen-3-ylmethyl (Target) or benzoyl (5g) influence synthetic accessibility. Compound 5g achieved an 81% yield via amide coupling , suggesting efficient bromine retention during synthesis.

- Electron-withdrawing groups (e.g., 1,1-dioxidotetrahydrothienyl in ) may complicate purification due to increased polarity .

Spectroscopic Trends :

- Aromatic protons in brominated analogs (e.g., 35 ) resonate at δ 7.57–8.15 in CDCl₃, while methyl groups (e.g., δ 2.45–2.49 in 35 ) are characteristic of pyridinylmethyl substituents .

- The absence of reported data for the target compound highlights a gap in the literature, though its hypothetical NMR would likely show peaks for thiophene (δ ~6.8–7.4) and pyridine (δ ~8.0–8.5).

The pyridin-2-ylmethyl group (common in and the target) may contribute to hydrogen-bonding interactions in crystal packing or biological targets .

Purity and Analytical Methods :

- Compounds like 7 and 35 were validated via HPLC (>95% purity) and GC-MS, respectively , whereas older analogs (e.g., 5g ) relied on HRMS and NMR for confirmation .

Research Implications and Gaps

Q & A

Q. What are the common synthetic routes for 2-bromo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with brominated benzamide precursors. Key steps include:

- Bromination : Introducing bromine at the ortho position of the benzamide core using reagents like bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .

- Amide Coupling : Reacting the brominated benzoyl chloride with pyridine- and thiophene-containing amines. Solvent choice (e.g., DMF or THF) and bases (e.g., triethylamine) are critical to prevent hydrolysis .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is used to isolate the product. Yield optimization requires precise control of reaction time and stoichiometry .

Q. How is the molecular structure of this compound confirmed, and which analytical techniques are most reliable?

- Methodological Answer : Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., pyridine methylene protons at δ 4.5–5.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 430–440 for [M+H]) and bromine isotope patterns .

- X-ray Crystallography : For crystalline derivatives, unit cell parameters and hydrogen-bonding networks are resolved to confirm stereochemistry .

Q. What biological targets or activities are associated with this compound?

- Methodological Answer : Preliminary studies suggest activity against:

- Enzymatic Targets : Inhibition of mycobacterial enzymes (e.g., enoyl-ACP reductase for tuberculosis research) via competitive binding assays .

- Receptor Interactions : Potential modulation of G-protein-coupled receptors (GPCRs) due to the pyridine-thiophene pharmacophore. Fluorescence polarization assays are used to quantify binding affinity .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up reactions for this compound?

- Methodological Answer :

- Solvent Optimization : Replace low-boiling solvents (e.g., THF) with DMSO or DMF to stabilize intermediates at higher temperatures .

- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings to reduce byproducts .

- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, improving reproducibility at multi-gram scales .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate contributions to activity .

- Orthogonal Assays : Validate initial findings using both cell-based (e.g., MIC assays) and biophysical methods (e.g., surface plasmon resonance) .

Q. What strategies are used to analyze the compound’s electronic properties for material science applications?

- Methodological Answer :

- DFT Calculations : Model HOMO-LUMO gaps to predict charge transport in organic electronics .

- Spectroscopic Methods : UV-Vis and fluorescence spectroscopy quantify - stacking interactions in thin films .

Q. How can researchers design analogs to overcome metabolic instability observed in in vivo studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrazole to reduce oxidative metabolism .

- Prodrug Strategies : Introduce ester or carbamate groups at the amide nitrogen to enhance bioavailability .

Q. What experimental approaches address contradictory crystallography and NMR data for this compound?

- Methodological Answer :

- Dynamic NMR Studies : Analyze temperature-dependent spectra to identify conformational flexibility in solution .

- Powder XRD : Compare experimental and simulated patterns to detect polymorphic forms .

Q. How can researchers troubleshoot low purity during final purification steps?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.